1-Chloro-2-(2-iodophenoxy)benzene
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Overview
Description
1-Chloro-2-(2-iodophenoxy)benzene is an organic compound with the molecular formula C12H8ClIO and a molecular weight of 330.55 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, making it a halogenated aromatic compound. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Chloro-2-(2-iodophenoxy)benzene can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 1-chloro-2-nitrobenzene with potassium iodide in the presence of a copper catalyst. The reaction proceeds under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The nitro group is reduced to an amino group, which is then iodinated to form the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
1-Chloro-2-(2-iodophenoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-2-(2-iodophenoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-2-(2-iodophenoxy)benzene involves its interaction with specific molecular targets In nucleophilic aromatic substitution reactions, the compound undergoes an addition-elimination mechanismThis intermediate then eliminates the leaving group (chlorine or iodine) to form the substituted product .
In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the aromatic ring and the coupling partner .
Comparison with Similar Compounds
1-Chloro-2-(2-iodophenoxy)benzene can be compared with other halogenated aromatic compounds, such as:
1-Chloro-2-(4-iodophenoxy)benzene: This compound has a similar structure but with the iodine atom in the para position relative to the chlorine atom.
1-Bromo-2-(2-iodophenoxy)benzene: This compound has a bromine atom instead of a chlorine atom.
1-Chloro-2-(2-fluorophenoxy)benzene: This compound has a fluorine atom instead of an iodine atom.
The uniqueness of this compound lies in its combination of chlorine and iodine atoms, which provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H8ClIO |
---|---|
Molecular Weight |
330.55 g/mol |
IUPAC Name |
1-chloro-2-(2-iodophenoxy)benzene |
InChI |
InChI=1S/C12H8ClIO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H |
InChI Key |
UUSMAKFLVVMNFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC=C2I)Cl |
Origin of Product |
United States |
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